2H-Tetrazol-5-amine, 2-propyl-
Overview
Description
2H-Tetrazol-5-amine, 2-propyl- also known as PTZ, is a heterocyclic compound that has gained significant attention due to its diverse properties and applications in various fields of research and industry. It has a molecular formula of C4H9N5 and an average mass of 127.148 Da .
Synthesis Analysis
The synthesis of 2H-Tetrazol-5-amine, 2-propyl- can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of primary alcohols and aldehydes were treated with iodine in ammonia water under microwave irradiation to give the intermediate nitriles, which without isolation underwent [2 + 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines and tetrazoles in high yields .Molecular Structure Analysis
The molecular structure of 2H-Tetrazol-5-amine, 2-propyl- is characterized by a molecular formula of C4H9N5 and a monoisotopic mass of 127.085793 Da .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical and Chemical Properties Analysis
2H-Tetrazol-5-amine, 2-propyl- has a molecular weight of 127.15 g/mol. It is a crystalline light yellow powder and odorless . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposed to shock, fire, and heat on friction .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . More research is needed to identify the specific targets of this compound.
Mode of Action
They are converted to an aldehyde derivative, but the reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .
Biochemical Pathways
It’s known that tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This suggests that it may interact with various biochemical pathways.
Pharmacokinetics
The compound is known to be a liquid at normal temperatures , which may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that some related compounds have shown significant cytotoxic effects . More research is needed to determine the specific effects of this compound.
Action Environment
It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound’s action may be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
2H-Tetrazol-5-amine, 2-propyl- acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions
Molecular Mechanism
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .
Properties
IUPAC Name |
2-propyltetrazol-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-2-3-9-7-4(5)6-8-9/h2-3H2,1H3,(H2,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHVXTQXNWCMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397935 | |
Record name | 2H-Tetrazol-5-amine, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145181-98-2 | |
Record name | 2H-Tetrazol-5-amine, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.